REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[N:18]=[C:17]2[CH2:19][CH2:20][CH2:21][C:16]2=[CH:15][CH:14]=1>C(Cl)Cl>[Cl:12][C:13]1[N+:18]([O-:9])=[C:17]2[CH2:19][CH2:20][CH2:21][C:16]2=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
520.9 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)CCC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated aqueous solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with CH2Cl2 (3×)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative TLC (eluting with 70% EtOAc/Hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |